3,4-Dichloro-3-buten-2-one
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Overview
Description
3,4-Dichloro-3-buten-2-one: is an organic compound with the molecular formula C4H4Cl2O . It is a chlorinated derivative of butenone and is known for its reactivity due to the presence of both chlorine atoms and a carbonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-3-buten-2-one can be synthesized through the chlorination of 3-buten-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as phenoxide or phenyl sulfide.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Sodium Phenoxide and Sodium Phenyl Sulfide: Used in substitution reactions to replace chlorine atoms.
Bases and Acids: Used to catalyze various addition and substitution reactions.
Major Products Formed:
Phenylthio and Phenoxy Derivatives: Formed through substitution reactions with sodium phenoxide and sodium phenyl sulfide.
Scientific Research Applications
3,4-Dichloro-3-buten-2-one is used in scientific research for its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-3-buten-2-one involves its reactivity with nucleophiles and electrophiles. The compound’s carbonyl group acts as an electrophilic center, while the chlorine atoms can be substituted by nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
- 1,2-Dichloro-3-butene
- 3,4-Dichloro-1-butene
- 1,2-Dichlorobut-3-ene
- 3,4-Dichlorobut-1-ene
Comparison: 3,4-Dichloro-3-buten-2-one is unique due to the presence of both chlorine atoms and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions. Its reactivity is higher compared to similar compounds that lack the carbonyl group.
Properties
Molecular Formula |
C4H4Cl2O |
---|---|
Molecular Weight |
138.98 g/mol |
IUPAC Name |
(Z)-3,4-dichlorobut-3-en-2-one |
InChI |
InChI=1S/C4H4Cl2O/c1-3(7)4(6)2-5/h2H,1H3/b4-2- |
InChI Key |
OSHAOHOGGBLDCB-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C(=C/Cl)/Cl |
Canonical SMILES |
CC(=O)C(=CCl)Cl |
Origin of Product |
United States |
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